

Application Notes and Protocols for Fmoc-D-HoPhe-OH in Peptidomimetic Design

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Compound of Interest

Compound Name: *Fmoc-D-HoPhe-OH*

Cat. No.: B557666

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability, increased bioavailability, and greater receptor selectivity.[1] A key strategy in peptidomimetic design is the incorporation of non-natural amino acids, including D-amino acids. **Fmoc-D-HoPhe-OH**, a D-enantiomer of homophenylalanine, is a valuable building block in this field. Its inclusion in a peptide sequence can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby extending the in vivo half-life of the resulting peptidomimetic.[1][2] The additional methylene group in the side chain of homophenylalanine compared to phenylalanine also provides unique steric and hydrophobic properties that can influence receptor binding and overall bioactivity.[3]

These application notes provide a comprehensive overview of the use of **Fmoc-D-HoPhe-OH** in the design and synthesis of peptidomimetics, including detailed experimental protocols and representative data.

Data Presentation

The incorporation of D-amino acids like D-HoPhe-OH can significantly impact the biological activity of a peptidomimetic. The following table provides representative quantitative data from a study on cyclic peptidomimetics designed to inhibit the HER2-HER3 protein-protein

interaction in cancer cells. While these compounds do not contain D-HoPhe-OH specifically, they demonstrate the effect of D-amino acid substitution on anti-proliferative activity.

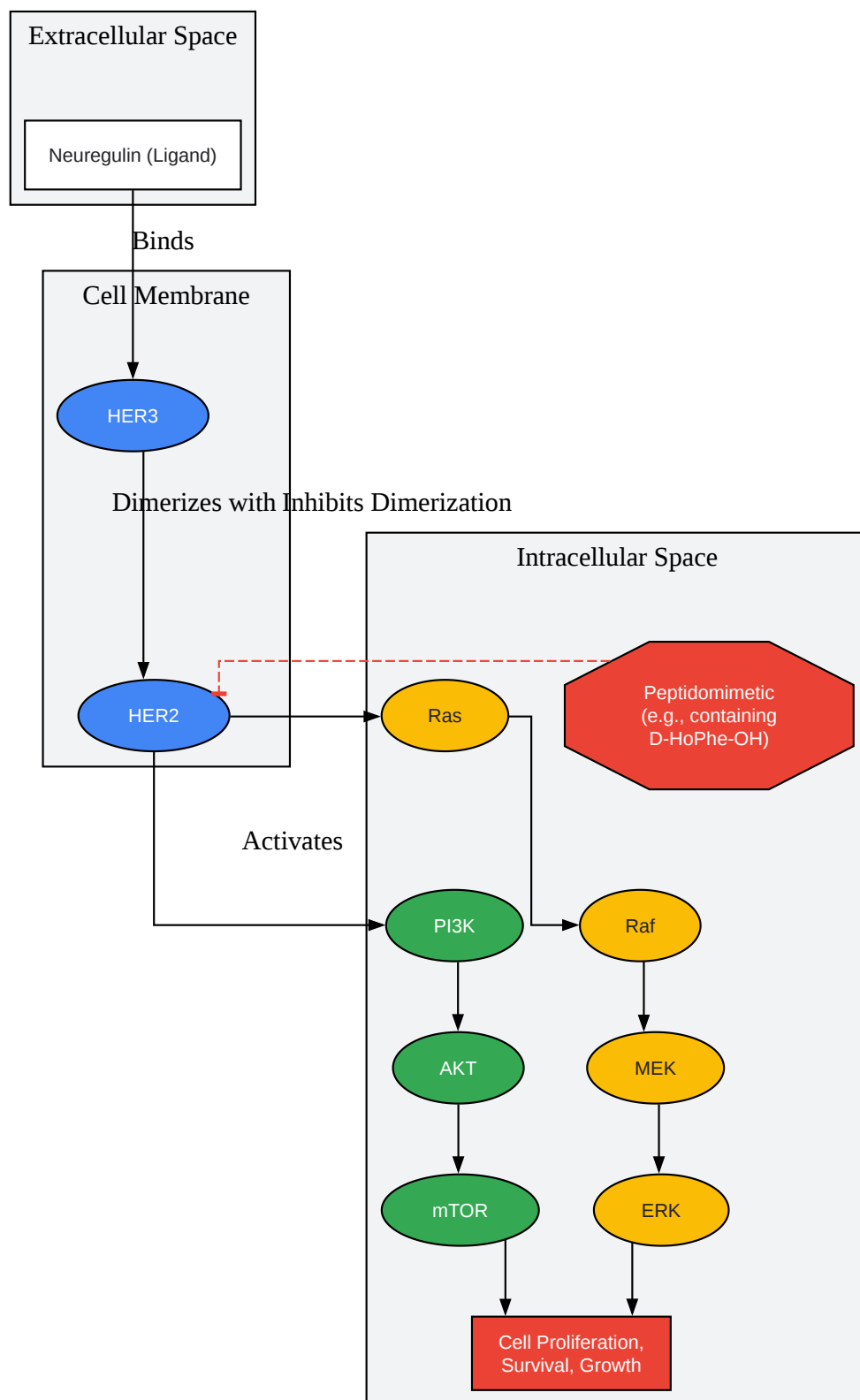
Compound ID	Sequence/Modification	Target Cell Line	IC50 (μM)	Citation
18	Cyclic, all L-amino acids	BT-474 (HER2+)	0.05	[4]
32	Cyclic, D-amino acid substitutions	BT-474 (HER2+)	0.03	[4]
33	Cyclic, D-amino acid substitutions	BT-474 (HER2+)	>10	[4]
34	Truncated, D-amino acid substitutions	BT-474 (HER2+)	7.9	[4]
35	Cyclic, D-amino acid substitutions	BT-474 (HER2+)	>10	[4]
36	Cyclic, D-amino acid substitutions	BT-474 (HER2+)	>10	[4]
37	Negative Control	BT-474 (HER2+)	>50	[4]

Table 1: Representative anti-proliferative activity of D-amino acid-containing peptidomimetics targeting the HER2-HER3 interaction. The data illustrates how strategic D-amino acid substitution can maintain or enhance biological activity.

Mandatory Visualizations

Signaling Pathway

Peptidomimetics are often designed to modulate specific signaling pathways implicated in disease. The HER2/HER3 signaling pathway, a key driver in certain cancers, is a relevant target for such therapeutic intervention. The following diagram illustrates a simplified representation of this pathway.

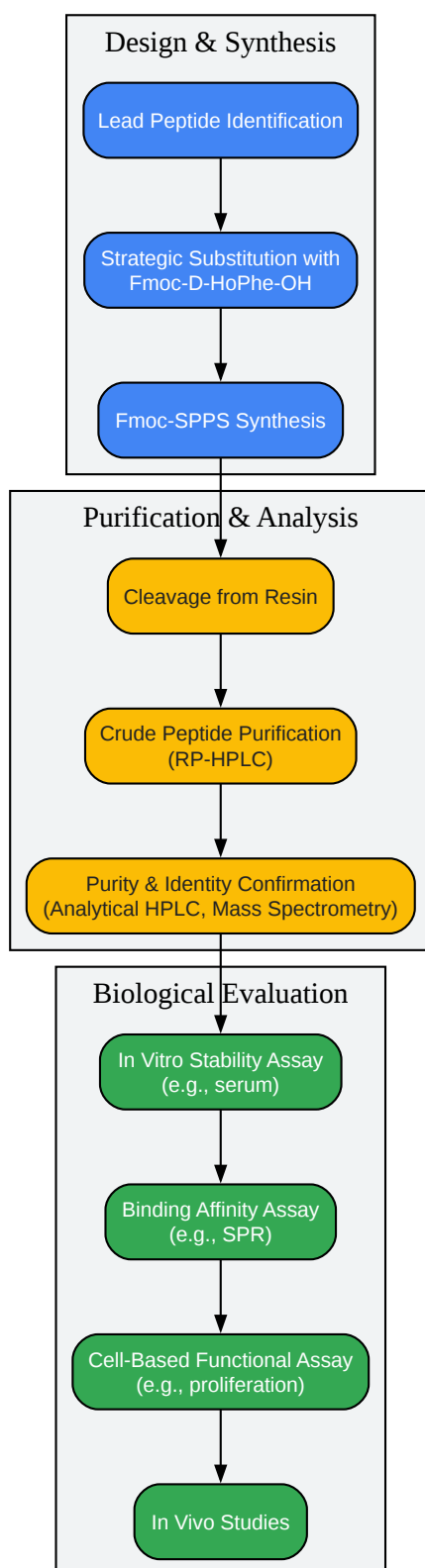


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HER2/HER3 Signaling Pathway Inhibition

Experimental Workflow

The design and evaluation of a novel peptidomimetic containing **Fmoc-D-HoPhe-OH** follows a structured workflow from initial concept to biological validation.



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Peptidomimetic Development Workflow

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Incorporating Fmoc-D-HoPhe-OH

This protocol outlines the manual Fmoc-SPPS for a generic pentapeptide (e.g., Ac-Tyr-Gly-Gly-D-HoPhe-Arg-NH₂) on Rink Amide resin.

Materials:

- Rink Amide MBHA resin (0.5-0.8 mmol/g loading)
- Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, **Fmoc-D-HoPhe-OH**, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Acetic anhydride
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DDT)
- Water (HPLC grade)
- Solid-phase synthesis vessel

Procedure:

- Resin Swelling:
 - Place 100 mg of Rink Amide resin in the synthesis vessel.
 - Wash with DMF (3 x 5 mL), then swell in DMF for 1 hour.
- Fmoc Deprotection (Initial):
 - Drain the DMF.
 - Add 5 mL of 20% piperidine in DMF to the resin.
 - Agitate for 5 minutes. Drain.
 - Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain and wash the resin with DMF (5 x 5 mL).
- Amino Acid Coupling (First Residue: Fmoc-Arg(Pbf)-OH):
 - In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of Oxyma Pure in DMF.
 - Add 3 equivalents of DIC and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate for 2 hours at room temperature.
 - Drain and wash with DMF (3 x 5 mL).
 - Perform a Kaiser test to confirm complete coupling.
- Iterative Deprotection and Coupling:
 - Repeat the Fmoc deprotection step (as in step 2).

- Couple the next amino acid (**Fmoc-D-HoPhe-OH**) using the same procedure as in step 3.
- Continue this cycle for Fmoc-Gly-OH, Fmoc-Gly-OH, and Fmoc-Tyr(tBu)-OH.
- N-terminal Acetylation:
 - After the final Fmoc deprotection, wash the resin with DMF.
 - Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
 - Agitate for 30 minutes.
 - Drain and wash with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
 - Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

Procedure:

- Prepare a cleavage cocktail: 94% TFA, 2.5% Water, 2.5% TIS, 1% DDT.
- Add 5 mL of the cleavage cocktail to the dried peptide-resin.
- Agitate for 3 hours at room temperature.
- Filter the solution to separate the resin and collect the filtrate.
- Wash the resin with an additional 1 mL of TFA.
- Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Procedure:

- Purification by RP-HPLC:
 - Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
 - Purify using a preparative C18 reverse-phase HPLC column.
 - Use a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient would be 5-65% B over 30 minutes.
 - Monitor the elution at 220 nm and collect fractions corresponding to the major peak.[5]
- Characterization:
 - Analytical RP-HPLC: Analyze the collected fractions for purity on an analytical C18 column. The purity should typically be >95%.[6]
 - Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS or MALDI-TOF mass spectrometry.

Conclusion

Fmoc-D-HoPhe-OH is a powerful tool for peptidomimetic design, offering a straightforward method to enhance the proteolytic stability of peptide-based drug candidates. The unique structural properties of the homophenylalanine side chain can also be leveraged to optimize binding affinity and selectivity for the target receptor. The protocols provided herein offer a standard framework for the synthesis, purification, and characterization of peptidomimetics incorporating this and other non-natural amino acids, forming a critical part of the modern drug discovery workflow.

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